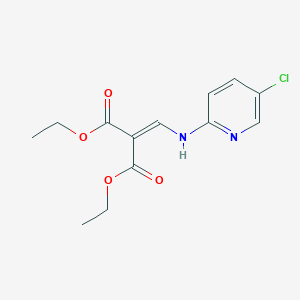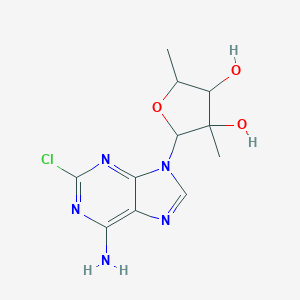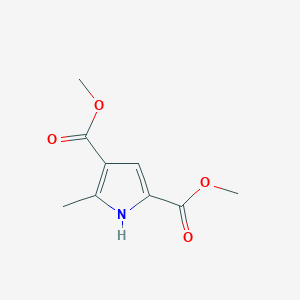
3-(2-フルオロベンゾイル)-1H-ピロール
説明
3-(2-Fluorobenzoyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted at the third position with a 2-fluorobenzoyl group
科学的研究の応用
3-(2-Fluorobenzoyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
Target of Action
Compounds with similar structures, such as 3-fluorobenzoic acid, have been used in a variety of scientific applications
Mode of Action
It’s worth noting that compounds with similar structures, like broflanilide, have been found to act as meta-diamide gaba-gated cl− channel allosteric modulators . This suggests that 3-(2-Fluorobenzoyl)-1H-pyrrole might interact with its targets in a similar manner, leading to changes in cellular processes. More research is needed to confirm this hypothesis.
Biochemical Pathways
It’s known that fluorinated drugs can undergo microbial degradation, which impacts various biochemical pathways
Pharmacokinetics
For instance, the pharmacokinetic parameters of the nucleoside antiretroviral agent β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (D-D4FC) were determined in rhesus monkeys . More research is needed to understand the pharmacokinetics of 3-(2-Fluorobenzoyl)-1H-pyrrole.
Result of Action
It’s known that fluorinated compounds can have various effects on cellular processes . More research is needed to understand the specific effects of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzoyl)-1H-pyrrole typically involves the acylation of pyrrole with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrole and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: Pyrrole is dissolved in dichloromethane, and triethylamine is added to the solution. 2-Fluorobenzoyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure 3-(2-Fluorobenzoyl)-1H-pyrrole.
Industrial Production Methods
Industrial production of 3-(2-Fluorobenzoyl)-1H-pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(2-Fluorobenzoyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The carbonyl group in the 2-fluorobenzoyl moiety can undergo nucleophilic addition reactions with nucleophiles like amines and alcohols.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Nucleophilic Addition: Reagents like primary amines or alcohols are used in the presence of a base or acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyrrole derivatives.
Nucleophilic Addition: Amino or alkoxy derivatives of the original compound.
Reduction: Alcohol derivatives.
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
類似化合物との比較
Similar Compounds
2-Fluorobenzoyl Chloride: A precursor used in the synthesis of 3-(2-Fluorobenzoyl)-1H-pyrrole.
2-Chlorobenzoyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromobenzoyl Chloride: Similar in structure but with a bromine atom instead of fluorine.
Uniqueness
3-(2-Fluorobenzoyl)-1H-pyrrole is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(2-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPLSQYXAEWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587522 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198126-03-3 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Fluoro-phenyl)-(1H-pyrrol-3-yl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)

